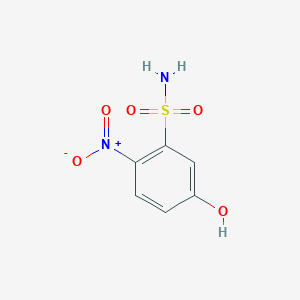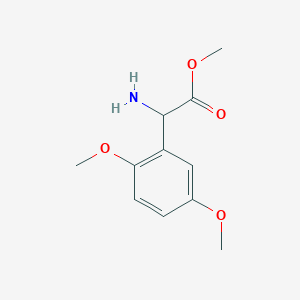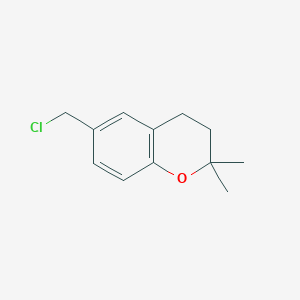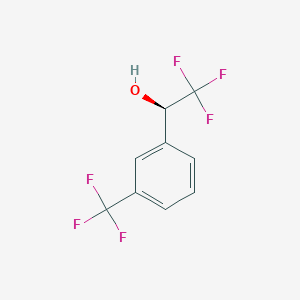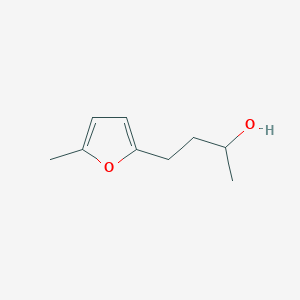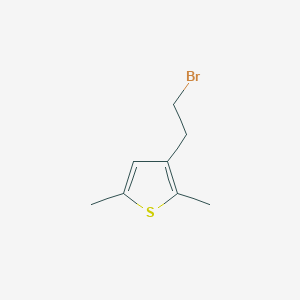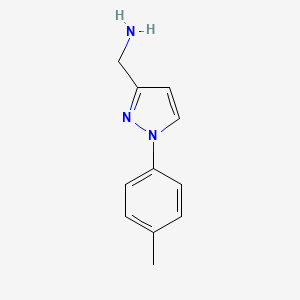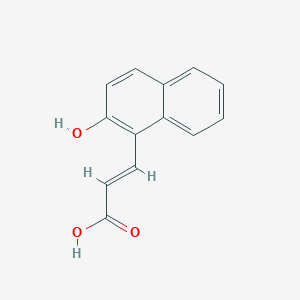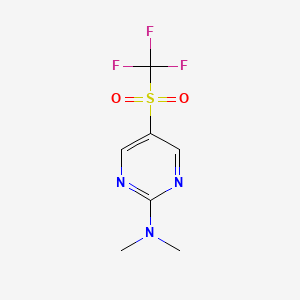
N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine: is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a trifluoromethanesulfonyl group and two dimethylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine typically involves the reaction of a pyrimidine derivative with a trifluoromethanesulfonylating agent. One common method includes the use of trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of a base and an inert solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethanesulfonyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Industry: In the materials science industry, this compound can be used to modify the properties of polymers and other materials. Its incorporation into polymer chains can enhance properties such as thermal stability and chemical resistance.
Wirkmechanismus
The mechanism by which N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethanesulfonyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
- N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-4-amine
- N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-6-amine
- N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-ol
Uniqueness: N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine is unique due to the specific position of the trifluoromethanesulfonyl group on the pyrimidine ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C7H8F3N3O2S |
|---|---|
Molekulargewicht |
255.22 g/mol |
IUPAC-Name |
N,N-dimethyl-5-(trifluoromethylsulfonyl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H8F3N3O2S/c1-13(2)6-11-3-5(4-12-6)16(14,15)7(8,9)10/h3-4H,1-2H3 |
InChI-Schlüssel |
QMJQFIRKGPYPQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=C(C=N1)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


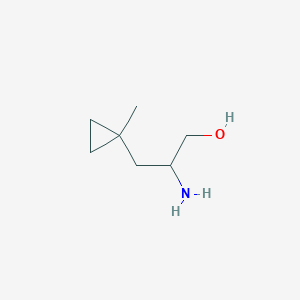
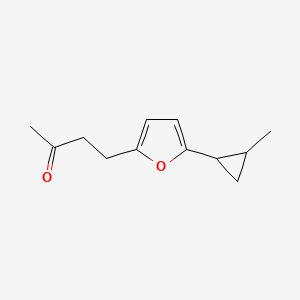
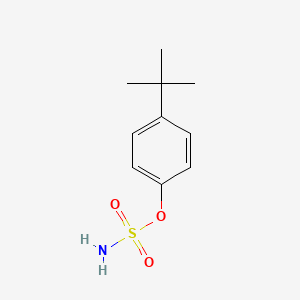
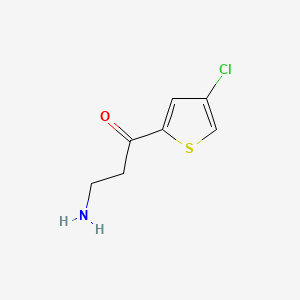
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)
![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)
